

# N-Methylacetanilide spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: **N-Methylacetanilide**

Cat. No.: **B189316**

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## Spectroscopic Profile of N-Methylacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **N-Methylacetanilide** (CAS No: 579-10-2), a compound of interest in various chemical and pharmaceutical research domains. This document presents proton nuclear magnetic resonance (<sup>1</sup>H NMR), carbon-13 nuclear magnetic resonance (<sup>13</sup>C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, complete with detailed experimental protocols and workflow visualizations to facilitate understanding and replication.

## Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **N-Methylacetanilide**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.33	m	Aromatic protons
3.25	s	N-CH <sub>3</sub> protons
1.89	s	COCH <sub>3</sub> protons

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
170.3	C=O
143.5	C-N (Aromatic)
129.5	Aromatic CH
127.8	Aromatic CH
126.9	Aromatic CH
37.1	N-CH <sub>3</sub>
22.4	COCH <sub>3</sub>

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Weak	Aromatic C-H stretch
~2930	Weak	Aliphatic C-H stretch
~1660	Strong	Amide C=O stretch (carbonyl)
~1590, 1490	Medium	Aromatic C=C stretch
~1370	Medium	C-N stretch
~770, 690	Strong	Aromatic C-H bend

## Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
149	Moderate	$[M]^+$ (Molecular Ion)
107	High	$[M - C_2H_2O]^+$
106	High	$[M - CH_3CO]^+$
77	Moderate	$[C_6H_5]^+$
43	High	$[CH_3CO]^+$

## Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-Methylacetanilide** (~10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

- $^1H$  NMR: The spectrum was recorded on a 400 MHz spectrometer. Data was acquired over a spectral width of 0-10 ppm with a relaxation delay of 1 second. A total of 16 scans were accumulated to ensure a good signal-to-noise ratio.
- $^{13}C$  NMR: The spectrum was acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm was used with a relaxation delay of 2 seconds and 1024 scans were averaged.

The acquired data for both nuclei were processed by applying a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

### Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the potassium bromide (KBr) pellet technique.[\[1\]](#)[\[2\]](#) [\[3\]](#) Approximately 1-2 mg of finely ground **N-Methylacetanilide** was intimately mixed with ~200

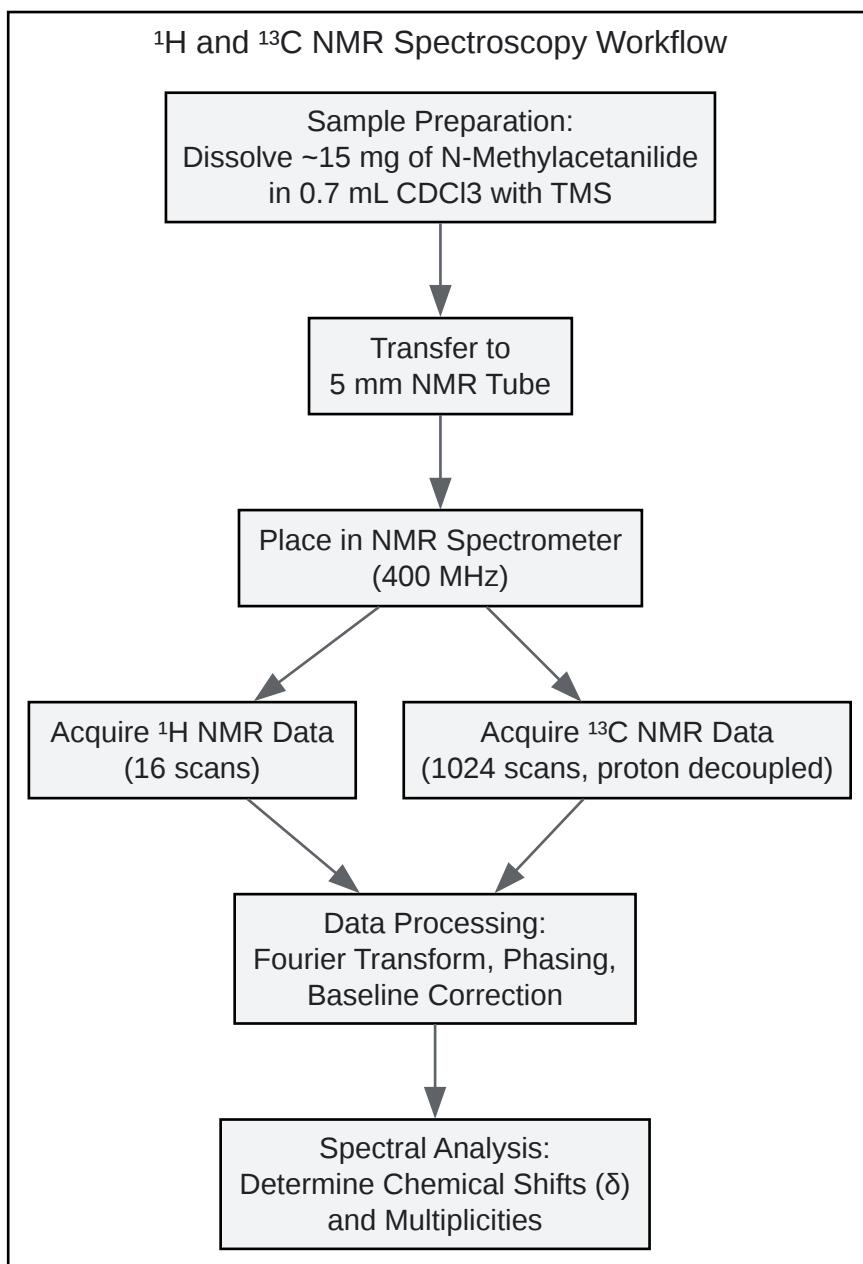
mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture was then transferred to a pellet die and compressed under high pressure (~8-10 tons) to form a transparent pellet.<sup>[1]</sup> The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **N-Methylacetanilide** in dichloromethane was prepared.<sup>[4]</sup> A 1  $\mu$ L aliquot of this solution was injected into the GC, which was equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m). The carrier gas was helium at a constant flow rate. The oven temperature was programmed to start at a low temperature, followed by a ramp to a higher temperature to ensure separation of the analyte from the solvent and any impurities. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400 amu.

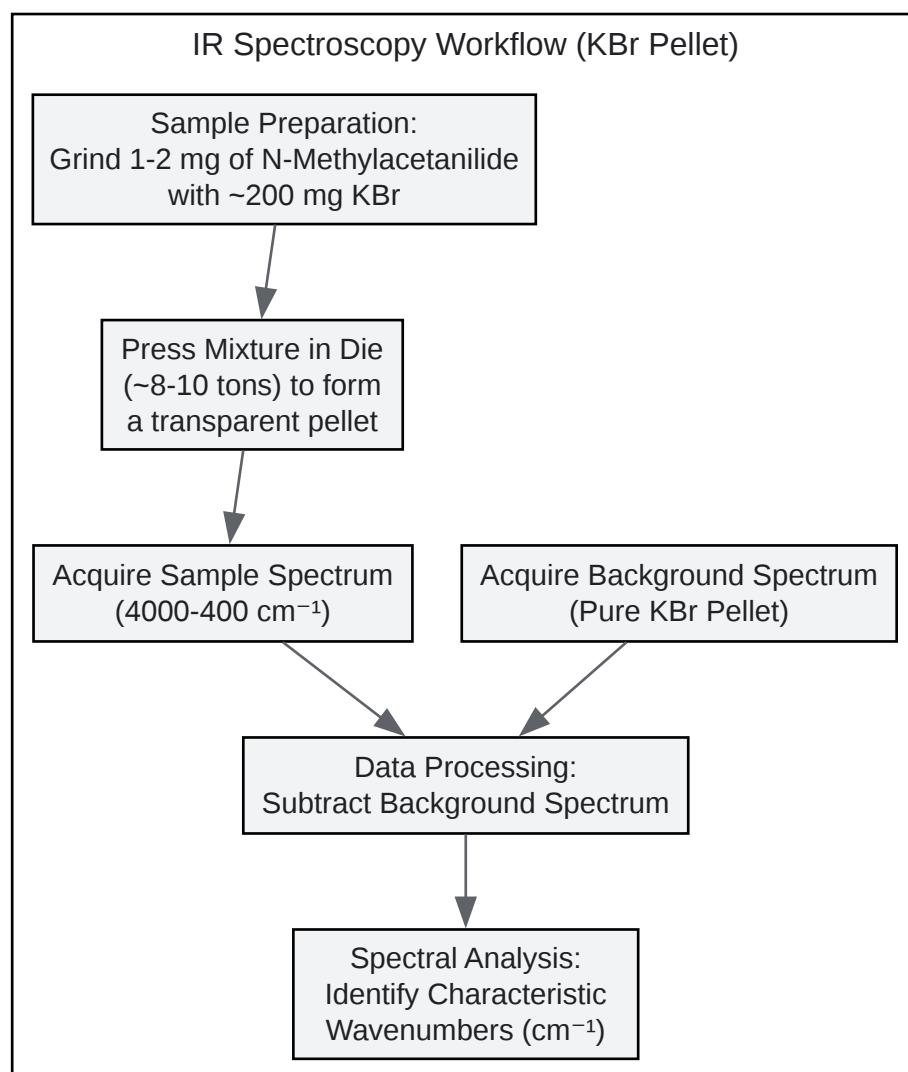
## Visualized Workflows

The following diagrams illustrate the logical flow of each experimental protocol.



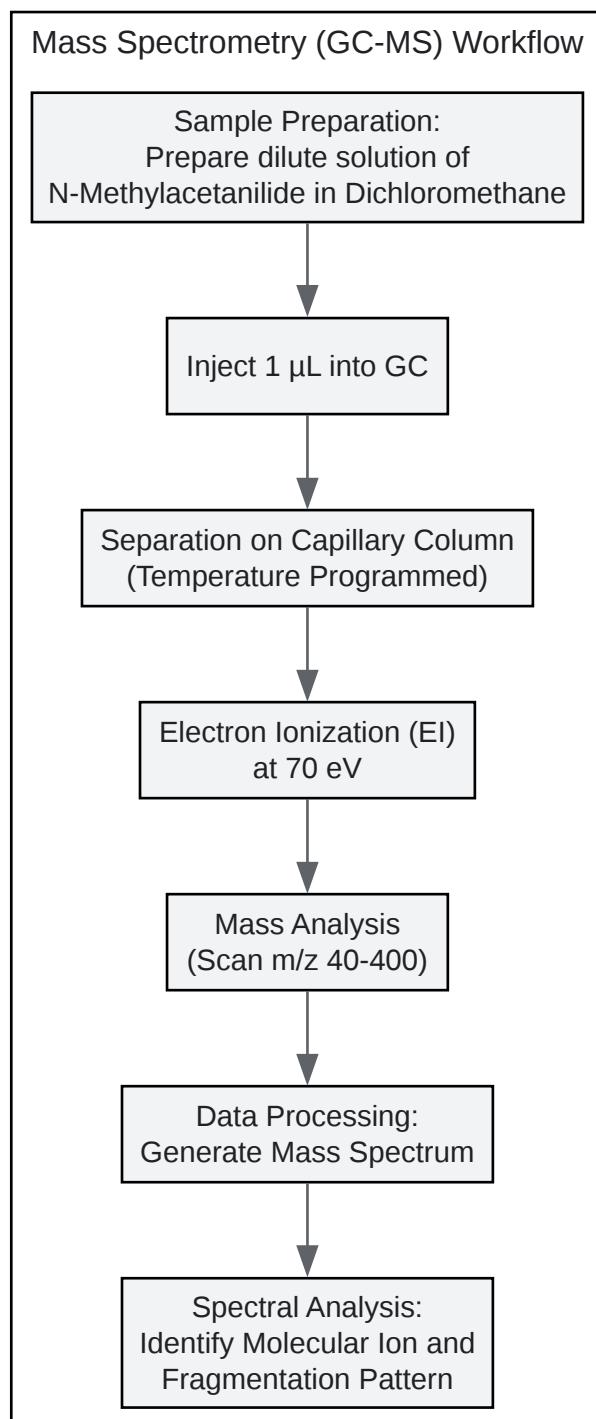
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**Figure 1.** Workflow for NMR Spectroscopy.



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**Figure 2.** Workflow for IR Spectroscopy.



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**Figure 3.** Workflow for Mass Spectrometry.

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- To cite this document: BenchChem. [N-Methylacetanilide spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189316#n-methylacetanilide-spectroscopic-data-h-nmr-c-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b189316#n-methylacetanilide-spectroscopic-data-h-nmr-c-nmr-ir-mass-spec)

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